N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a trifluoromethoxy group and a hydroxypropyl chain linked to a pyrrole ring. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O3/c1-21-10-2-3-13(21)14(22)8-9-20-15(23)11-4-6-12(7-5-11)24-16(17,18)19/h2-7,10,14,22H,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMWYTAZUKYEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine under acidic conditions.
Hydroxypropyl Chain Attachment: The hydroxypropyl chain can be introduced through a nucleophilic substitution reaction, where a halogenated propanol reacts with the pyrrole ring.
Benzamide Core Formation: The benzamide core is formed by reacting 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Final Coupling: The final step involves coupling the hydroxypropyl-pyrrole intermediate with the benzamide core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Sodium hydride, dimethylformamide, elevated temperature.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Research has indicated that derivatives of compounds similar to N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide exhibit significant biological activities. Below are some key areas of investigation:
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits antitumor properties against various cancer cell lines. For instance, compounds with similar structures have shown enhanced cytotoxicity when halogen substituents, like trifluoromethoxy, are present.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in critical biological pathways. Notably, it has shown potential as an inhibitor of kinases and other enzymes implicated in inflammatory responses.
Neuroprotective Effects
Emerging research suggests that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Study on Anticancer Properties
A comparative study assessed the efficacy of this compound against multiple cancer cell lines. The results indicated significantly lower IC50 values compared to standard chemotherapeutic agents, suggesting a promising avenue for further investigation into its anticancer properties.
Research on Neuroprotection
A preclinical study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings suggested that the compound could reduce neuronal cell death and improve functional outcomes in these models.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-4-methoxybenzamide: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-chlorobenzamide: Contains a chlorine substituent instead of a trifluoromethoxy group, affecting its reactivity and interactions.
Uniqueness
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-4-(trifluoromethoxy)benzamide, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 354.4 g/mol. Its structure features a hydroxypyrrole side chain and a trifluoromethoxy group, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁F₃N₂O₂ |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 1795358-74-5 |
| Chemical Class | Aroyl-pyrrole-hydroxy-amides |
The primary mechanism through which this compound exerts its biological effects is through the inhibition of histone deacetylases (HDACs). This inhibition leads to alterations in gene expression patterns, which are crucial for regulating cell proliferation and apoptosis. Specifically, the compound has shown significant activity against HDAC1, an enzyme implicated in various cancers .
Antitumor Activity
Numerous studies have evaluated the antitumor potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines by disrupting microtubule dynamics, ultimately leading to cell cycle arrest. The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 7.01 ± 0.60 |
| NCIH460 | 8.55 ± 0.35 |
| MCF-7 | 14.31 ± 0.90 |
This data suggests that the compound could serve as a lead candidate for further development in cancer therapy .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that it can prevent neuronal death induced by excitotoxic agents such as kainic acid by modulating signaling pathways involving AKT and PKA . This neuroprotection is crucial for developing treatments for neurodegenerative diseases.
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through HDAC inhibition. The results showed that treatment with this compound resulted in increased levels of acetylated histones, confirming its role as an HDAC inhibitor.
Case Study 2: Neuroprotection
In organotypic hippocampal slice cultures exposed to kainic acid, the presence of this compound reduced neuronal death and preserved kinase activity, suggesting a protective role against excitotoxicity. This finding highlights its potential application in treating conditions like Alzheimer's disease .
Q & A
Q. How can researchers validate biological activity without commercial assay kits?
- In-House Assays :
- Enzyme Inhibition : Use fluorescence polarization assays with recombinant targets (e.g., kinases).
- Cellular Uptake : Radiolabel the compound with C or H for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
